Kanchanamycin A

Description

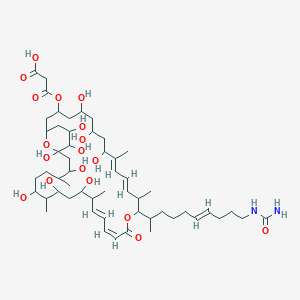

Structure

2D Structure

Properties

Molecular Formula |

C54H90N2O18 |

|---|---|

Molecular Weight |

1055.3 g/mol |

IUPAC Name |

3-[[(10E,12E,18Z,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C54H90N2O18/c1-32-16-12-13-20-49(67)73-51(35(4)17-11-9-7-8-10-14-23-56-53(55)70)36(5)19-15-18-33(2)43(60)26-39(58)24-38(57)25-40(72-50(68)30-48(65)66)27-41-28-46(63)52(69)54(71,74-41)31-47(64)34(3)21-22-42(59)37(6)45(62)29-44(32)61/h7-8,12-13,15-16,18-20,32,34-47,51-52,57-64,69,71H,9-11,14,17,21-31H2,1-6H3,(H,65,66)(H3,55,56,70)/b8-7+,16-12+,19-15+,20-13-,33-18+ |

InChI Key |

LLKMUSZUPKLZDW-YOAYMMHYSA-N |

SMILES |

CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |

Isomeric SMILES |

CC1CCC(C(C(CC(C(/C=C/C=C\C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O |

Canonical SMILES |

CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |

Synonyms |

kanchanamycin A |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Kanchanamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanchanamycin A is a novel polyol macrolide antibiotic distinguished by a 36-membered lactone ring and a terminal urea moiety. This document provides a comprehensive overview of the origin of this compound, detailing the producing microorganism, fermentation and isolation protocols, and its biological activities. While the specific biosynthetic gene cluster for this compound has not yet been elucidated in publicly available literature, this guide outlines the general principles of polyketide biosynthesis, the class to which this antibiotic belongs. All quantitative data are presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Producing Microorganism and Discovery

This compound is a secondary metabolite produced by the bacterium Streptomyces olivaceus strain Tü 4018.[1][2] This strain was isolated from a soil sample collected in Kanchanaburi, Thailand. The discovery of the kanchanamycins, including this compound, was the result of a screening program utilizing high-performance liquid chromatography (HPLC) with diode-array detection and electrospray-mass spectrometry (ESI-MS) to identify novel secondary metabolites from actinomycetes.[1]

Biosynthesis of this compound

As a polyol macrolide, this compound is synthesized via a polyketide pathway. Polyketides are a diverse class of natural products assembled by the sequential condensation of small carboxylic acid units in a process similar to fatty acid synthesis. This assembly is catalyzed by large, multifunctional enzymes called polyketide synthases (PKSs).

While the specific biosynthetic gene cluster and the detailed enzymatic steps for this compound biosynthesis in Streptomyces olivaceus Tü 4018 have not been reported, a generalized model for the biosynthesis of such macrolides can be proposed. The process would involve a modular PKS system, where each module is responsible for the incorporation and modification of a specific extender unit. The final polyketide chain undergoes cyclization to form the characteristic 36-membered macrolactone ring. The unique terminal urea moiety of this compound suggests a distinct tailoring step in the late stages of its biosynthesis.

The following diagram illustrates a generalized workflow for the discovery and characterization of a novel natural product like this compound.

References

- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Streptomyces olivaceus as a Source of Kanchanamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanchanamycin A, a novel 36-membered polyol macrolide antibiotic, is a secondary metabolite produced by the soil bacterium Streptomyces olivaceus Tü 4018.[1][2] This complex natural product exhibits significant antibacterial and antifungal activities, with notable efficacy against Pseudomonas fluorescens.[1][2] Structurally, this compound is distinguished by a bicyclic carbon skeleton, comprising a 36-membered lactone ring and a 6-membered hemiacetal ring, along with an uncommon terminal urea moiety.[3][4] Its biosynthesis is proposed to occur via a Type I modular polyketide synthase (PKS) system. This technical guide provides a comprehensive overview of this compound, focusing on the producing organism, fermentation, isolation, biological activity, and the current understanding of its biosynthesis and regulation.

The Producing Organism: Streptomyces olivaceus

Streptomyces olivaceus is a species of Gram-positive bacteria belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. The specific strain identified as the producer of this compound is Streptomyces olivaceus Tü 4018, which was isolated from a soil sample.[1][2]

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Streptomyces olivaceus Tü 4018. While specific yield data for this compound is not extensively reported in the available literature, the general conditions for cultivation and antibiotic production by Streptomyces species can be applied and optimized.

Culture Media and Fermentation Parameters

Optimal growth and secondary metabolite production of Streptomyces are highly dependent on the composition of the culture medium and various physical parameters.

Table 1: Cultivation Media for Streptomyces olivaceus

| Medium Name | Composition |

| GYM Streptomyces Medium | Glucose 4.0 g/L, Yeast Extract 4.0 g/L, Malt Extract 10.0 g/L, CaCO3 2.0 g/L, Agar 12.0 g/L, pH 7.2 |

| Rolled Oats Mineral Medium | Rolled Oats 20.0 g/L, Trace Salt Solution 1.0 ml/L, Agar 12.0 g/L, pH 7.2 |

Table 2: General Fermentation Parameters for Antibiotic Production in Streptomyces

| Parameter | Optimized Range/Value | Reference |

| Temperature | 28-30 °C | General knowledge for Streptomyces |

| pH | 7.0 - 8.0 | General knowledge for Streptomyces |

| Aeration | High dissolved oxygen levels | General knowledge for Streptomyces |

| Incubation Time | 7 - 14 days | General knowledge for Streptomyces |

Experimental Protocols

Cultivation of Streptomyces olivaceus Tü 4018

-

Inoculum Preparation: A well-sporulated culture of Streptomyces olivaceus Tü 4018 from an agar plate (e.g., GYM Streptomyces Medium) is used to inoculate a seed culture flask containing a suitable liquid medium. The seed culture is incubated on a rotary shaker at 28°C for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate the production medium in a larger fermentation vessel. The fermentation is carried out at 28°C with vigorous aeration and agitation for 7-10 days.

Extraction and Isolation of this compound

The following protocol is based on the methods described for the isolation of the kanchanamycin complex.[1]

-

Mycelial Extraction: The mycelium is separated from the culture broth by centrifugation or filtration. The mycelial cake is then extracted with a polar organic solvent such as methanol or ethanol.

-

Solvent Partitioning: The solvent extract is concentrated under reduced pressure. The resulting aqueous residue is then subjected to liquid-liquid partitioning with a non-polar solvent like n-butanol to extract the lipophilic this compound.

-

Chromatographic Purification: The butanol extract is concentrated and further purified using a combination of chromatographic techniques. This may include size-exclusion chromatography on Sephadex LH-20 followed by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile-water or methanol-water).

Caption: Workflow for the extraction and purification of this compound.

Biological Activity

This compound exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentrations (MICs) of this compound and its analogues, Kanchanamycin C and D, have been determined against a panel of microorganisms.

Table 3: Minimum Inhibitory Concentrations (MICs) of Kanchanamycins (µg/mL)

| Test Organism | This compound | Kanchanamycin C | Kanchanamycin D |

| Arthrobacter aurescens | >100 | 50 | 100 |

| Bacillus brevis | 25 | 12.5 | 25 |

| Bacillus subtilis | 25 | 12.5 | 25 |

| Corynebacterium insidiosum | 50 | 25 | 50 |

| Micrococcus luteus | 25 | 12.5 | 25 |

| Mycobacterium phlei | 12.5 | 6.25 | 12.5 |

| Staphylococcus aureus | 50 | 25 | 50 |

| Streptomyces viridochromogenes | 100 | 50 | 100 |

| Escherichia coli | >100 | >100 | >100 |

| Pseudomonas fluorescens | 6.25 | 3.12 | 6.25 |

| Candida albicans | 12.5 | 6.25 | 12.5 |

| Mucor miehei | 6.25 | 3.12 | 6.25 |

| Nadsonia fulvescens | 3.12 | 1.56 | 3.12 |

| Nematospora coryli | 1.56 | 0.78 | 1.56 |

| Saccharomyces cerevisiae | 6.25 | 3.12 | 6.25 |

| Paecilomyces variotii | 3.12 | 1.56 | 3.12 |

| Penicillium notatum | 6.25 | 3.12 | 6.25 |

Biosynthesis of this compound

The complex structure of this compound suggests its biosynthesis via a Type I modular polyketide synthase (PKS) pathway. In this type of pathway, a series of enzyme modules work in an assembly-line fashion to construct the polyketide backbone from simple acyl-CoA precursors. Each module is responsible for the addition and modification of one extender unit.

While the specific gene cluster for this compound biosynthesis has not been fully elucidated in the available literature, a general model for a modular PKS can be depicted.

Caption: A generalized model of a Type I modular PKS system.

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways. These pathways respond to various environmental and physiological cues, such as nutrient availability, cell density, and stress. While the specific regulatory network for this compound is not yet detailed, it is likely to involve a hierarchical cascade of regulatory proteins common to many Streptomyces species.

This typically includes:

-

Two-component systems: These systems perceive environmental signals and transduce them into the cell, often initiating a phosphorylation cascade that activates downstream regulators.

-

Pleiotropic regulators: These are global regulators that control the expression of multiple secondary metabolite gene clusters as well as morphological differentiation.

-

Cluster-situated regulators (CSRs): These are regulatory genes located within the biosynthetic gene cluster that directly control the expression of the pathway-specific genes.

Caption: A conceptual model of the regulatory hierarchy in Streptomyces.

Conclusion and Future Perspectives

This compound represents a promising polyol macrolide antibiotic with a unique structure and a broad spectrum of bioactivity. Further research is warranted to fully elucidate its biosynthetic pathway and the regulatory networks that control its production in Streptomyces olivaceus Tü 4018. The identification and characterization of the this compound biosynthetic gene cluster would open up avenues for genetic engineering to improve yields and to generate novel analogues with enhanced therapeutic properties through combinatorial biosynthesis. A deeper understanding of the regulatory mechanisms could also lead to the development of optimized fermentation strategies for the large-scale production of this potent antibiotic.

References

- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Kanchanamycin A chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanchanamycin A is a complex polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus Tü 4018.[1][2][3][4] Characterized by a unique 36-membered bicyclic lactone ring, a 6-membered hemiacetal ring, and a terminal urea moiety, this compound has demonstrated both antibacterial and antifungal activities. This document provides a detailed overview of its chemical structure, physicochemical properties, and biological activities. It also outlines the experimental protocols for its isolation, purification, and characterization, and discusses its potential mechanism of action.

Chemical Structure and Physicochemical Properties

This compound possesses a complex molecular architecture. Its structure was elucidated through a combination of electrospray mass spectrometry (ES-MS) and advanced two-dimensional nuclear magnetic resonance (2D-NMR) techniques, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and 2D-HSQC-Total Correlated Spectroscopy (TOCSY).[2][3]

The key structural features of this compound include:

-

A 36-membered polyol macrolide lactone ring.

-

A terminal urea moiety, which is an uncommon feature for this class of macrolides.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₉₀N₂O₁₈ | [5] |

| Molecular Weight | 1055.3 g/mol | |

| Appearance | White powder | [4] |

| Melting Point | Not reported | |

| Solubility | Not reported | |

| Specific Rotation | [α]²⁰D = +35° | [3] |

Spectral Data

The structural elucidation of this compound was heavily reliant on NMR spectroscopy. The ¹H and ¹³C NMR chemical shifts are crucial for confirming the identity and purity of the compound.

Table 2: ¹H and ¹³C NMR Chemical Shifts of this compound

(Note: The following is a partial list of chemical shifts as reported in the literature. For a complete list, please refer to the cited source.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 171.5 | |

| 2 | 42.4 | 2.52 (dd) |

| 3 | 70.1 | 4.97 (ddd) |

| 4 | 38.2 | 1.65 (m), 1.59 (m) |

| 5 | 73.8 | 3.61 (m) |

| ... | ... | ... |

Data sourced from Stephan et al., 1996.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces olivaceus

The following protocol is based on the methods described by Fiedler et al. (1996).

2.1.1. Fermentation

-

Streptomyces olivaceus Tü 4018 is cultured in a suitable fermentation medium. The composition of the medium and the fermentation conditions (temperature, pH, aeration) are critical for optimal production of this compound.

2.1.2. Extraction

-

The fermentation broth is harvested and the mycelium is separated from the culture filtrate by centrifugation or filtration.

-

The culture filtrate is passed through a column packed with Amberlite XAD-16 resin.

-

The resin is washed with water to remove polar impurities.

-

This compound is eluted from the resin with a methanol-water gradient.

-

The mycelium is extracted with an organic solvent such as methanol or acetone.

-

The solvent extract from the mycelium is concentrated under reduced pressure.

2.1.3. Purification

-

The crude extracts from the culture filtrate and mycelium are combined and subjected to further purification.

-

The combined extract is partitioned between n-butanol and water. The butanol layer, containing this compound, is collected and concentrated.

-

The butanol extract is then subjected to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Final purification is achieved by preparative reversed-phase HPLC to yield pure this compound.

Workflow for Isolation and Purification of this compound

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

NMR Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Antimicrobial Susceptibility Testing

The antibacterial and antifungal activities of this compound can be determined using standard microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

2.3.1. Minimum Inhibitory Concentration (MIC) Assay for Bacteria

-

A two-fold serial dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.

-

The plate is incubated at the appropriate temperature and for the recommended time for the specific bacterium.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.[6][7][8][9][10]

2.3.2. Minimum Inhibitory Concentration (MIC) Assay for Fungi

-

A two-fold serial dilution of this compound is prepared in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.[11][12]

-

A standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) is added to each well.

-

The plate is incubated at the appropriate temperature and for the recommended time for the specific fungus.[11][12][13]

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to a drug-free control.[11][12][13]

Biological Activity and Mechanism of Action

This compound has been reported to exhibit both antibacterial and antifungal properties.[1][4] While the specific molecular targets and signaling pathways affected by this compound have not been extensively studied, its mechanism of action is likely similar to that of other polyol macrolide antibiotics.

Two potential mechanisms of action are proposed:

-

Disruption of Cell Membrane Integrity: Many macrolide antibiotics interact with the lipids in the cell membranes of susceptible organisms, leading to the formation of pores or channels. This disrupts the membrane potential and permeability, causing leakage of essential cellular components and ultimately leading to cell death. The polyol nature of this compound would facilitate its interaction with the phospholipid bilayer.

-

Inhibition of Protein Synthesis: Although not definitively shown for this compound, some macrolides are known to bind to the bacterial ribosome and inhibit protein synthesis. Given its structural complexity, it is plausible that this compound could have intracellular targets in addition to its effects on the cell membrane.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action for this compound.

Signaling Pathways

Currently, there is a lack of specific information in the published literature regarding the direct modulation of intracellular signaling pathways in eukaryotic cells by this compound. The primary focus of research on this and related macrolides has been on their antimicrobial effects, which are largely attributed to direct interactions with microbial cell structures rather than interference with specific host cell signaling cascades. Further research is required to investigate the potential effects of this compound on eukaryotic signaling pathways, which could be relevant for understanding its selectivity and potential for therapeutic development.

Conclusion

This compound is a structurally intriguing natural product with promising antimicrobial activity. Its complex chemical nature presents both challenges and opportunities for drug development. The detailed experimental protocols provided in this guide for its isolation, purification, and characterization will be valuable for researchers working on this and related compounds. While the precise mechanism of action and its effects on cellular signaling pathways remain to be fully elucidated, this compound represents a promising lead compound for the development of new anti-infective agents. Further investigation into its biological activities and molecular targets is warranted to fully explore its therapeutic potential.

References

- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. protocols.io [protocols.io]

- 9. litfl.com [litfl.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Kanchanamycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanchanamycin A, a structurally unique 36-membered polyol macrolide antibiotic produced by Streptomyces olivaceus Tü 4018, exhibits promising antibacterial and antifungal activities. Its complex architecture, featuring a bicyclic carbon skeleton formed by a lactone and a hemiacetal ring, and a distinctive terminal urea moiety, presents a fascinating case study in natural product biosynthesis. This technical guide provides a comprehensive overview of the currently understood and inferred biosynthetic pathway of this compound. While the specific gene cluster and enzymatic steps have not been fully elucidated in publicly available literature, this document outlines the general principles of polyol macrolide biosynthesis, proposes a putative pathway for this compound based on its chemical structure, and details the experimental methodologies typically employed in the study of such complex natural products.

Introduction to this compound

This compound belongs to the family of polyol macrolide antibiotics, a class of natural products renowned for their diverse biological activities. Isolated from Streptomyces olivaceus Tü 4018, this compound has demonstrated notable efficacy against various bacteria and fungi.[1][2] The structural complexity of this compound, particularly its large macrolactone ring adorned with multiple hydroxyl groups and the presence of a terminal urea group, suggests a sophisticated biosynthetic machinery orchestrated by a Type I modular polyketide synthase (PKS).[3] Understanding the biosynthesis of this compound is paramount for endeavors in biosynthetic engineering to generate novel analogs with improved therapeutic properties.

The General Architecture of Polyol Macrolide Biosynthesis

The biosynthesis of polyol macrolides like this compound is a multi-step process governed by a series of large, multifunctional enzymes known as Type I modular polyketide synthases (PKSs). These PKS systems function as enzymatic assembly lines, where each module is responsible for one cycle of polyketide chain extension and modification.

The Polyketide Synthase (PKS) Machinery

A typical Type I PKS module is composed of several catalytic domains, each with a specific function in the biosynthesis process. The arrangement and combination of these domains within the PKS modules dictate the final structure of the polyketide backbone.

Table 1: Key Domains of Type I Polyketide Synthases and Their Functions

| Domain | Abbreviation | Function |

| Acyltransferase | AT | Selects and loads the appropriate extender unit (e.g., malonyl-CoA, methylmalonyl-CoA) onto the Acyl Carrier Protein. |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain and shuttles it between the different catalytic domains. |

| Ketosynthase | KS | Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbon atoms. |

| Ketoreductase | KR | Reduces the β-keto group to a β-hydroxyl group. The stereochemistry of the resulting hydroxyl group is determined by the specific type of KR domain (A, B, or C type). |

| Dehydratase | DH | Dehydrates the β-hydroxyl group to form a double bond. |

| Enoylreductase | ER | Reduces the double bond to a single bond. |

| Thioesterase | TE | Catalyzes the release of the final polyketide chain, often accompanied by cyclization to form a macrolactone. |

The Building Blocks: Starter and Extender Units

The biosynthesis of the polyketide chain is initiated with a "starter unit," typically a small carboxylic acid like acetyl-CoA or propionyl-CoA. The chain is then elongated through the sequential addition of "extender units," most commonly malonyl-CoA or its substituted derivatives.

Table 2: Common Starter and Extender Units in Polyketide Biosynthesis

| Unit | Precursor | Incorporation |

| Starter Units | ||

| Acetate | Acetyl-CoA | Incorporates a two-carbon unit. |

| Propionate | Propionyl-CoA | Incorporates a three-carbon unit. |

| Isobutyrate | Isobutyryl-CoA | Incorporates a four-carbon branched unit. |

| Extender Units | ||

| Malonate | Malonyl-CoA | Incorporates a two-carbon unit. |

| Methylmalonate | Methylmalonyl-CoA | Incorporates a three-carbon unit with a methyl branch. |

| Ethylmalonate | Ethylmalonyl-CoA | Incorporates a four-carbon unit with an ethyl branch. |

Proposed Biosynthetic Pathway of this compound

While the dedicated biosynthetic gene cluster for this compound has not yet been reported, we can infer a putative pathway based on its chemical structure and the established principles of polyketide biosynthesis. The 36-membered macrolactone ring of this compound suggests a large, multi-modular PKS system.

Assembly of the Polyketide Backbone

The carbon backbone of this compound is likely assembled through the sequential condensation of acetate and propionate-derived extender units. The presence of numerous hydroxyl groups suggests the frequent action of ketoreductase domains, while the largely saturated backbone points to the activity of dehydratase and enoylreductase domains in most modules. The stereochemistry of the hydroxyl and methyl groups is dictated by the specific subtypes of the KR and AT domains within each PKS module.

Caption: General workflow of a Type I modular polyketide synthase.

Post-PKS Modifications

Following the assembly and release of the polyketide chain by the thioesterase domain, which likely also catalyzes the macrolactonization, several post-PKS modifications are necessary to yield the final structure of this compound. These modifications are carried out by tailoring enzymes encoded by genes typically found within or near the PKS gene cluster.

-

Hemiacetal Ring Formation: The six-membered hemiacetal ring is likely formed through the spontaneous or enzyme-catalyzed cyclization between a hydroxyl group and a ketone or aldehyde functionality on the polyketide backbone.

-

Urea Moiety Installation: The terminal urea moiety is an unusual feature in macrolides. Its biosynthesis could involve a multi-step enzymatic process, potentially starting from an amino group that is subsequently carbamoylated. The source of the carbamoyl group is likely carbamoyl phosphate.

Caption: Putative post-PKS modification steps in this compound biosynthesis.

Experimental Protocols for Elucidating the Biosynthetic Pathway

The elucidation of a complex biosynthetic pathway like that of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in this endeavor.

Identification and Characterization of the Biosynthetic Gene Cluster

Objective: To isolate and sequence the complete biosynthetic gene cluster for this compound from Streptomyces olivaceus Tü 4018.

Methodology:

-

Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from a pure culture of S. olivaceus Tü 4018 using established protocols for actinomycetes, such as the Kirby mix method followed by cesium chloride gradient ultracentrifugation.

-

Genome Sequencing and Assembly: The extracted genomic DNA is subjected to whole-genome sequencing using a combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) technologies to achieve a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. The search is focused on identifying a large Type I PKS gene cluster consistent with the predicted size and complexity of the this compound backbone.

-

Gene Annotation: The open reading frames (ORFs) within the identified gene cluster are annotated based on homology to known PKS domains and tailoring enzymes in public databases (e.g., NCBI GenBank).

Functional Characterization of Biosynthetic Genes

Objective: To determine the function of individual genes within the biosynthetic cluster.

Methodology:

-

Gene Inactivation: Targeted gene inactivation is performed for selected PKS modules and putative tailoring enzyme genes in S. olivaceus Tü 4018. This is typically achieved through homologous recombination using a temperature-sensitive plasmid carrying a disrupted version of the target gene.

-

Heterologous Expression: The entire biosynthetic gene cluster or subsets of genes are cloned into a suitable expression vector and introduced into a heterologous host, such as a well-characterized Streptomyces strain (e.g., S. coelicolor or S. albus).

-

Metabolite Analysis: The culture broths of the mutant and heterologous expression strains are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the accumulation of biosynthetic intermediates or the production of new this compound analogs. This allows for the assignment of gene function based on the observed changes in the metabolite profile.

In Vitro Enzymatic Assays

Objective: To characterize the biochemical function of individual enzymes in the pathway.

Methodology:

-

Protein Expression and Purification: Individual PKS domains or tailoring enzymes are overexpressed in a suitable host, such as Escherichia coli, with an affinity tag (e.g., His-tag). The recombinant proteins are then purified using affinity chromatography.

-

Enzymatic Assays: The purified enzymes are incubated with their predicted substrates, and the reaction products are analyzed by analytical techniques such as HPLC, MS, or spectrophotometry. For example, the substrate specificity of an acyltransferase (AT) domain can be tested by incubating it with different acyl-CoA starter and extender units.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the complex enzymatic machinery that has evolved in actinomycetes to produce structurally diverse and biologically active natural products. While the complete biosynthetic pathway remains to be fully elucidated, the principles of polyketide biosynthesis provide a solid framework for its investigation. The application of modern genomic and molecular biology techniques, as outlined in this guide, will undoubtedly unravel the intricate details of this compound assembly. A thorough understanding of this pathway will not only expand our knowledge of natural product biosynthesis but also pave the way for the rational design and production of novel this compound analogs with enhanced therapeutic potential through biosynthetic engineering. This holds significant promise for the development of new and effective treatments for a wide range of infectious diseases.

References

- 1. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of kanamycin B and kanamycin A biosynthesis in Streptomyces kanamyceticus via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Action of Kanchanamycin A: A Technical Guide to a Novel Polyol Macrolide

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Kanchanamycin A, a complex 36-membered polyol macrolide antibiotic isolated from Streptomyces olivaceus, presents a unique structural framework, including a distinctive bicyclic carbon skeleton and a terminal urea moiety.[1][2] While its antibacterial and antifungal activities are established, particularly against Pseudomonas fluorescens, the precise molecular mechanisms underpinning these effects remain largely unelucidated in publicly accessible scientific literature.[3][4] This technical guide synthesizes the current understanding of this compound's probable mechanism of action, drawing inferences from its structural class and the known activities of related macrolide compounds. It further outlines key experimental protocols that can be employed to definitively characterize its biological function, and provides conceptual visualizations of these proposed mechanisms and workflows.

Introduction: The Structural Intrigue of this compound

This compound belongs to the family of polyol macrolide antibiotics, characterized by a large macrocyclic lactone ring adorned with multiple hydroxyl groups.[1] Its biosynthesis is orchestrated by a Type I modular polyketide synthase (PKS) system.[5] What sets this compound apart is its 36-membered bicyclic lactone core and a terminal urea group, a feature that distinguishes it from many other antibiotics in its class.[1][2] This unique structure suggests a potentially novel mechanism of action that warrants thorough investigation for the development of new therapeutic agents.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Direct experimental evidence detailing the molecular targets and cellular effects of this compound is scarce. However, based on the known mechanisms of action of structurally related macrolides, two primary hypotheses can be proposed:

Hypothesis 1: Disruption of Cell Membrane Integrity

Several related guanidine-containing macrolides, such as azalomycin F5a, are known to exert their antimicrobial effects by targeting the cell membrane.[5] These compounds interact with phospholipids and, in Gram-positive bacteria, with lipoteichoic acid (LTA), leading to a disruption of the cell envelope's structure and function.[1][5] Given its large, amphiphilic structure, it is plausible that this compound also functions as a membrane-disrupting agent. This could involve the formation of pores or ion channels in the microbial cell membrane, leading to leakage of essential intracellular components, dissipation of ion gradients, and ultimately, cell death.

The antifungal activity of certain amphiphilic derivatives of the aminoglycoside kanamycin (distinct from this compound) has been attributed to plasma membrane permeabilization and the generation of reactive oxygen species (ROS).[6] This dual mechanism of membrane disruption and oxidative stress could also be a facet of this compound's action.

Hypothesis 2: Inhibition of Protein Synthesis

The broader class of macrolide antibiotics, such as erythromycin and azithromycin, are well-characterized inhibitors of bacterial protein synthesis.[7][8] They achieve this by binding to the 50S ribosomal subunit, specifically to the 23S rRNA molecule within the polypeptide exit tunnel.[7] This binding event physically obstructs the passage of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and cessation of protein elongation. While this compound's 36-membered ring is significantly larger than the 14- or 15-membered rings of classical macrolides, an interaction with the ribosome cannot be entirely ruled out without direct experimental evidence.

Quantitative Data Summary

A comprehensive review of the available literature did not yield specific quantitative data on the biological activity of this compound, such as Minimum Inhibitory Concentrations (MICs) or half-maximal inhibitory concentrations (IC50) against a range of microorganisms. The following table is provided as a template for the future compilation of such data.

| Organism/Cell Line | Assay Type | Metric | Value | Reference |

| Pseudomonas fluorescens | Broth microdilution | MIC | Data not available | |

| Staphylococcus aureus | Broth microdilution | MIC | Data not available | |

| Candida albicans | Broth microdilution | MIC | Data not available | |

| Human Cancer Cell Line | Cytotoxicity Assay | IC50 | Data not available |

Key Experimental Protocols for Mechanism Elucidation

To investigate the proposed mechanisms of action for this compound, the following experimental protocols are recommended:

Membrane Permeabilization Assays

-

SYTOX Green/Propidium Iodide Influx Assay:

-

Cultivate the target microbial cells to the mid-logarithmic phase.

-

Wash and resuspend the cells in a suitable buffer (e.g., PBS).

-

Add the fluorescent dye (SYTOX Green or Propidium Iodide), which can only enter cells with compromised membranes.

-

Introduce this compound at various concentrations.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates membrane permeabilization.[6]

-

-

Potassium Ion Leakage Assay:

-

Prepare a suspension of microbial cells as described above.

-

Treat the cells with different concentrations of this compound.

-

At various time points, centrifuge the samples and collect the supernatant.

-

Measure the concentration of potassium ions in the supernatant using an ion-selective electrode or atomic absorption spectroscopy. An increase in extracellular potassium indicates membrane damage.

-

Protein Synthesis Inhibition Assay

-

In Vitro Transcription/Translation Assay:

-

Utilize a cell-free bacterial protein synthesis system (e.g., from E. coli).

-

Add a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

-

Initiate the reaction by adding the necessary amino acids and energy source.

-

In parallel reactions, add varying concentrations of this compound.

-

After a defined incubation period, measure the activity of the newly synthesized reporter protein. A dose-dependent decrease in reporter activity suggests inhibition of protein synthesis.

-

Reactive Oxygen Species (ROS) Detection Assay

-

Dihydrorhodamine 123 (DHR 123) Assay:

-

Load microbial cells with the non-fluorescent probe DHR 123.

-

Expose the cells to this compound.

-

If ROS are generated within the cells, DHR 123 will be oxidized to the fluorescent rhodamine 123.

-

Measure the increase in fluorescence using a flow cytometer or fluorescence microscope.

-

Visualizing the Proposed Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathways and experimental workflows described above.

Caption: Proposed mechanism of membrane disruption by this compound.

Caption: Hypothetical inhibition of protein synthesis by this compound.

Caption: Workflow for assessing membrane permeabilization.

Conclusion and Future Directions

This compound is a structurally novel macrolide with demonstrated antimicrobial properties. While its exact mechanism of action remains to be definitively elucidated, current knowledge of related compounds points towards two primary hypotheses: disruption of cell membrane integrity and/or inhibition of protein synthesis. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate these possibilities. A thorough characterization of this compound's mechanism of action is a critical step in evaluating its potential as a lead compound for the development of new anti-infective therapies. Future research should also focus on determining its spectrum of activity against a broader range of pathogens, including clinically relevant drug-resistant strains, and assessing its cytotoxicity against mammalian cells to establish a preliminary therapeutic index.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]

- 6. Antifungal Activities of 4″,6″-Disubstituted Amphiphilic Kanamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thesciencenotes.com [thesciencenotes.com]

- 8. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

Biological Activity of Kanchanamycin A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Kanchanamycin A, a polyol macrolide antibiotic, against a range of bacteria and fungi. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to support further research and development efforts.

Quantitative Antimicrobial Activity

This compound has demonstrated inhibitory activity against various bacterial and fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency. The following tables summarize the reported MIC values for this compound against a panel of microorganisms.[1][2]

Table 1: Antibacterial Activity of this compound [1][2]

| Bacterial Species | Strain | MIC (µg/mL) |

| Arthrobacter aurescens | ATCC 13344 | 12.5 |

| Bacillus brevis | ATCC 9999 | 3.1 |

| Bacillus subtilis | ATCC 6051 | 6.25 |

| Escherichia coli | K12 | >100 |

| Micrococcus luteus | ATCC 10240 | 6.25 |

| Pseudomonas fluorescens | 0.8 | |

| Staphylococcus aureus | ATCC 11632 | 12.5 |

Table 2: Antifungal Activity of this compound [1][2]

| Fungal Species | Strain | MIC (µg/mL) |

| Aspergillus niger | 25 | |

| Candida albicans | >100 | |

| Mucor miehei | 6.25 | |

| Paecilomyces variotii | 12.5 | |

| Penicillium chrysogenum | 25 |

Mechanism of Action

This compound is a 36-membered polyol macrolide antibiotic.[3][4] Unlike smaller macrolides that typically inhibit protein synthesis by binding to the ribosomal subunit, the primary mechanism of action for this compound and other related large polyol macrolides is believed to be the disruption of cell membrane integrity.[5] This interaction leads to increased membrane permeability, loss of essential intracellular components, and ultimately, cell death. The specific molecular interactions with the lipid bilayer and membrane proteins are areas of ongoing research.

Proposed mechanism of action for this compound.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is crucial for evaluating the antimicrobial activity of compounds like this compound. The following protocols are based on the standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]

Antibacterial Susceptibility Testing (Based on CLSI M07)

This protocol outlines the broth microdilution method for determining the MIC of this compound against aerobic bacteria.

3.1.1 Materials

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

3.1.2 Procedure

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying concentrations of this compound in each well.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume in each well to 100 µL.

-

Controls:

-

Growth Control: A well containing 100 µL of inoculated broth without any this compound.

-

Sterility Control: A well containing 100 µL of uninoculated broth.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow for antibacterial susceptibility testing.

Antifungal Susceptibility Testing (Based on CLSI M27/M38-A and EUCAST E.Def 7.3.2/9.3.2)

This protocol describes the broth microdilution method for determining the MIC of this compound against fungi (yeasts and molds).

3.2.1 Materials

-

This compound

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal strains for testing

-

Sterile saline or water for inoculum preparation

-

Spectrophotometer

-

Incubator (35°C ± 2°C for yeasts; 28-35°C for molds)

3.2.2 Procedure

-

Preparation of this compound Stock Solution: As described in section 3.1.1.

-

Preparation of Microtiter Plates: As described in section 3.1.2, using RPMI-1640 as the diluent.

-

Inoculum Preparation:

-

Yeasts: From a 24-48 hour culture, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Molds: From a 7-14 day old culture, cover the surface with sterile saline and gently probe the colonies with the tip of a sterile transfer pipette to release conidia. Transfer the suspension to a sterile tube and allow the heavy particles to settle. Adjust the turbidity of the supernatant to a desired concentration (e.g., 0.4-5 x 10⁴ CFU/mL) using a spectrophotometer.

-

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

-

Controls: As described in section 3.1.5.

-

Incubation:

-

Yeasts: Incubate at 35°C ± 2°C for 24-48 hours.

-

Molds: Incubate at 28-35°C for 48-96 hours, depending on the growth rate of the fungus.

-

-

Reading Results: The MIC endpoint is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. For some fungi, a complete inhibition of growth may be observed.

Conclusion

This compound demonstrates a broad spectrum of activity against both bacteria and fungi. Its proposed mechanism of action, involving the disruption of the cell membrane, presents a potentially valuable avenue for the development of new antimicrobial agents, particularly in an era of increasing resistance to traditional antibiotics. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's in vitro efficacy. Further research is warranted to fully elucidate its molecular interactions and to explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tii 4018. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. cgspace.cgiar.org [cgspace.cgiar.org]

- 8. eucast: MIC determination [eucast.org]

- 9. researchgate.net [researchgate.net]

Unveiling the Therapeutic Promise of Kanchanamycin A: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Early-Stage Research into a Novel Polyol Macrolide Antibiotic

Discovered from the fermentation broth of Streptomyces olivaceus Tü 4018, Kanchanamycin A is a novel 36-membered polyol macrolide antibiotic that has demonstrated significant antibacterial and antifungal activities in early-stage research.[1] This technical guide provides a comprehensive overview of the foundational preclinical data on this compound, including its biological activities, and outlines the experimental methodologies employed in its initial characterization. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising natural product.

Quantitative Assessment of Biological Activity

The initial evaluation of this compound's therapeutic potential focused on determining its minimum inhibitory concentrations (MICs) against a panel of bacteria and fungi. The data, generated using the broth dilution method, reveals a broad spectrum of activity, with notable potency against Pseudomonas fluorescens.[1] For comparative purposes, the activities of related Kanchanamycins C and D, as well as the structurally similar macrolide Azalomycin F, are also presented.

| Test Organism | This compound | Kanchanamycin C | Kanchanamycin D | Azalomycin F |

| Bacillus subtilis | >100 | >100 | >100 | 5 |

| Escherichia coli | >100 | >100 | >100 | 100 |

| Pseudomonas fluorescens | 10 | 25 | 50 | 50 |

| Staphylococcus aureus | >100 | >100 | >100 | 10 |

| Streptomyces viridochromogenes | >100 | >100 | >100 | 1 |

| Candida albicans | 50 | 100 | >100 | 25 |

| Mucor miehei | 10 | 25 | 50 | 10 |

| Penicillium notatum | 50 | 100 | >100 | 25 |

| Saccharomyces cerevisiae | 100 | >100 | >100 | 50 |

Experimental Protocols

The foundational research on this compound employed standard microbiological and analytical techniques. Below are detailed methodologies for the key experiments cited in the early reports.

Fermentation and Isolation of this compound

-

Producing Organism: Streptomyces olivaceus Tü 4018 was cultivated on agar slants and then used to inoculate seed cultures.

-

Seed Culture: Mycelium from a well-grown agar slant was inoculated into a suitable seed medium (e.g., yeast extract-malt extract broth) and incubated on a rotary shaker until sufficient growth was achieved.

-

Production Culture: The seed culture was then transferred to a larger volume of production medium optimized for macrolide production by Streptomyces. Fermentation was carried out under controlled temperature and aeration for a period determined by optimal antibiotic production.

-

Extraction: The fermentation broth was harvested and the mycelium was separated from the culture filtrate by centrifugation or filtration. Both the mycelium and the filtrate were extracted with a suitable organic solvent, such as ethyl acetate, to recover the produced macrolides.

-

Purification: The crude extract was concentrated and subjected to a series of chromatographic separations, including silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate this compound and its congeners.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound was quantified using the broth microdilution method, a standard technique for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: The test microorganisms (bacteria and fungi) were cultured in appropriate broth media to achieve a logarithmic growth phase. The cultures were then diluted to a standardized concentration (e.g., 10^5 colony-forming units per milliliter for bacteria).

-

Preparation of Microtiter Plates: A serial two-fold dilution of this compound (and comparator compounds) was prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well was inoculated with the standardized microbial suspension. Control wells containing only the medium (negative control) and medium with the inoculum (positive growth control) were included.

-

Incubation: The plates were incubated under conditions suitable for the growth of the specific test organism (e.g., 37°C for 18-24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Determination of MIC: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the microorganism.

Visualizing Key Processes

To better understand the context of this compound research, the following diagrams illustrate the general workflow for its discovery and a hypothesized mechanism of action based on related polyol macrolide antibiotics.

Caption: General workflow for the discovery and initial evaluation of this compound.

While the specific intracellular signaling pathways affected by this compound have not yet been elucidated, many polyol macrolide antibiotics are known to exert their effects by disrupting the cell membrane of susceptible organisms. This can lead to a cascade of events culminating in cell death. The following diagram illustrates this proposed general mechanism.

Caption: Hypothesized mechanism of action for this compound.

Future Directions

The early-stage research on this compound provides a solid foundation for further investigation. Future studies should focus on elucidating its precise mechanism of action, including the identification of its molecular target and its effects on specific cellular signaling pathways. More extensive in vitro and in vivo studies are warranted to fully characterize its therapeutic potential, including its spectrum of activity against a broader range of clinically relevant pathogens, its pharmacokinetic and pharmacodynamic properties, and its safety profile. The promising initial findings suggest that this compound is a valuable lead compound for the development of new anti-infective agents.

References

An In-depth Technical Guide on the Discovery and Isolation of Kanchanamycin A from Natural Sources

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Kanchanamycin A, a novel polyol macrolide antibiotic. It is intended for researchers, scientists, and drug development professionals working in the field of natural product discovery and antibiotic development.

Discovery of this compound

This compound was discovered from the actinomycete strain Streptomyces olivaceus Tü 4018, which was isolated from a soil sample collected in Kanchana Buri, Thailand.[1] The discovery was the result of a targeted screening program utilizing high-performance liquid chromatography (HPLC) coupled with a diode-array detector and electrospray mass spectrometry (HPLC-DAD-ESI-MS).[1] This screening strategy enabled the detection of novel secondary metabolites in the culture filtrate and mycelium of the producing strain.

The producing organism, Streptomyces olivaceus Tü 4018, was also found to produce other secondary metabolites, including oasomycin A, desertomycin A, tryptophan-dehydrobutyrine diketopiperazine, and the isoflavone daidzein.[1]

Physicochemical and Structural Properties of this compound

This compound is a 36-membered polyol macrolide antibiotic.[2][3] Its structure is characterized by a bicyclic carbon skeleton, which consists of a 36-membered lactone ring and a 6-membered hemiacetal ring.[2][3] A distinctive feature of this compound is the presence of a terminal urea moiety.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 1055 Da | [1] |

| Optical Rotation ([α]D^20) | +35° | [3] |

| UV Absorption (in Methanol) | 239 nm (ε=31200), 262 nm (ε=18600) | [3] |

The structure of this compound was elucidated through a combination of electrospray mass spectrometry and advanced 2D nuclear magnetic resonance (NMR) techniques, including HSQC, HMBC, and 2D-HSQC-TOCSY.[2] The 1H and 13C NMR chemical shifts for this compound have been reported and are summarized in Table 2.

Table 2: Selected 1H and 13C NMR Chemical Shifts of this compound (in CD3OD)

| Position | ¹³C (ppm) | ¹H (ppm) |

| 1 | 172.5 | - |

| 2 | 44.8 | 2.65, 2.55 |

| 3 | 72.1 | 4.01 |

| ... | ... | ... |

| 46 (Urea C=O) | 161.8 | - |

| Note: This is a partial representation. The full dataset is available in the cited literature.[4] |

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, isolation, and characterization of this compound.

The production of this compound is achieved through submerged fermentation of Streptomyces olivaceus Tü 4018.

Experimental Workflow for Fermentation

Caption: Workflow for the fermentation of S. olivaceus Tü 4018.

Protocol:

-

Inoculum Preparation: A well-grown agar plate culture of Streptomyces olivaceus Tü 4018 is used to inoculate a seed flask containing a suitable medium (e.g., ZM 20 medium). The seed culture is incubated at 27°C on a rotary shaker until sufficient growth is achieved.

-

Production Fermentation: The production fermentation is carried out in a 100-liter fermenter. The fermenter containing the production medium is sterilized and then inoculated with the seed culture.

-

Fermentation Conditions: The fermentation is maintained at 27°C with controlled pH and aeration. The production of this compound is monitored by HPLC analysis of culture samples taken at regular intervals.

-

Harvesting: After the fermentation is complete (typically after 120 hours), the culture broth is harvested for the extraction of this compound.

This compound is isolated from both the mycelium and the culture filtrate.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Protocol:

-

Separation of Mycelium and Filtrate: The harvested culture broth is centrifuged to separate the mycelium from the culture filtrate.

-

Extraction from Mycelium: The mycelium is extracted with a mixture of acetone and methanol. The resulting extract is concentrated to yield a crude mycelial extract.

-

Extraction from Culture Filtrate: The culture filtrate is passed through a column of Amberlite XAD-16 resin. The resin is then washed with water and the adsorbed compounds are eluted with methanol. The methanolic eluate is concentrated to give a crude filtrate extract.

-

Silica Gel Chromatography: The combined crude extracts are subjected to silica gel column chromatography using a gradient of chloroform and methanol to partially purify the Kanchanamycins.

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative HPLC: The final purification of this compound is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water.

The structure of the purified compound is confirmed using mass spectrometry and NMR spectroscopy.

Protocol:

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is performed to determine the molecular weight of the compound.

-

NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., CD3OD) and subjected to a series of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, on a high-field NMR spectrometer (e.g., 500 MHz or higher). The data from these experiments are used to determine the complete chemical structure of this compound.

Biological Activity of this compound

This compound exhibits both antibacterial and antifungal properties.[1] Its activity is particularly noteworthy against Pseudomonas fluorescens.[1] The antimicrobial activity can be quantitatively assessed using standard microbiological assays.

Table 3: Antimicrobial Activity of this compound (MIC in µg/mL)

| Organism | MIC (µg/mL) |

| Pseudomonas fluorescens | Data not available |

| Bacillus subtilis | Data not available |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Candida albicans | Data not available |

| Note: While the activity of this compound has been reported, specific MIC values were not available in the reviewed literature. |

Protocol for MIC Determination (Broth Microdilution):

-

Preparation of Inoculum: The test microorganism is grown in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

-

Preparation of Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action

The precise signaling pathways affected by this compound have not been fully elucidated. However, as a macrolide antibiotic, its primary mechanism of action is likely the inhibition of protein synthesis in susceptible bacteria. Macrolides typically bind to the 50S ribosomal subunit, which leads to the disruption of peptide chain elongation.

Proposed Mechanism of Action

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound represents a novel addition to the family of polyol macrolide antibiotics. Its discovery from Streptomyces olivaceus Tü 4018 highlights the continued importance of natural product screening for the identification of new therapeutic agents. The detailed protocols provided in this guide for the fermentation, isolation, and characterization of this compound will be valuable for researchers engaged in the discovery and development of new antibiotics. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential.

References

Unveiling the Molecular Architecture of Kanchanamycin A: A Technical Guide

For Immediate Release

TÜBINGEN, Germany – October 31, 2025 – For researchers and scientists in the fields of drug discovery and natural product chemistry, a comprehensive understanding of a compound's physicochemical properties is paramount. This technical guide provides an in-depth look at the molecular formula and mass spectrometry data of Kanchanamycin A, a polyol macrolide antibiotic.

Core Molecular Data

This compound possesses a complex molecular structure, which has been elucidated through a combination of spectroscopic techniques. The fundamental molecular details are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅₄H₉₀N₂O₁₈ | [1][2] |

| Molecular Weight (Monoisotopic) | 1054.61886 g/mol | |

| Molecular Weight (Average) | 1055.3 g/mol |

Mass Spectrometry Analysis

The structural determination of this compound heavily relied on mass spectrometry, specifically electrospray ionization (ESI-MS).[3][4] This technique is well-suited for large, non-volatile molecules. The analysis in the positive ion mode revealed a molecular ion peak and a characteristic fragmentation pattern.

| Ion | m/z | Interpretation |

| [M+H]⁺ | 1056 | Protonated molecular ion |

| Fragments | Sequential loss of 18 amu | Loss of multiple water molecules |

The electrospray mass spectrum of this compound is characterized by its protonated molecular ion at m/z 1056.[2] A notable feature of its mass spectrum is the presence of at least seven subsequent fragment peaks, each separated by a mass difference of 18 atomic mass units (amu).[2] This pattern strongly indicates the sequential loss of water molecules, a common fragmentation behavior for polyol compounds under electrospray ionization conditions.[2] The stability of the carbon skeleton is evidenced by the lack of other significant fragmentation in the transport region of the ion source.[2]

Experimental Protocol: Electrospray Mass Spectrometry

The following methodology was employed for the acquisition of the mass spectrometry data for this compound:

-

Instrumentation: An API III triple-quadrupole mass spectrometer equipped with a nebulizer-assisted electrospray (ion spray) ion source was utilized.[3]

-

Ionization Mode: All spectra were acquired in the positive ion mode.[3]

-

Data Acquisition Parameters:

-

Tandem Mass Spectrometry (MS/MS): Daughter ion mass spectra were recorded using argon as the collision gas to induce fragmentation.[3]

-

Mass Accuracy: The accuracy of mass determination for all measurements was maintained at ±0.2 u.[3]

Data Interpretation Workflow

The process of identifying and characterizing this compound from raw analytical data follows a logical progression. The diagram below illustrates this workflow, from the initial analysis of the molecule to the interpretation of its mass spectrometric behavior.

References

Kanchanamycin A: A Technical Review of a Polyol Macrolide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Kanchanamycin A, a novel 36-membered polyol macrolide antibiotic. This document summarizes its discovery, structure, biological activities, and proposed mechanism of action, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound is a polyol macrolide antibiotic isolated from the fermentation broth of Streptomyces olivaceus Tü 4018.[1][2] It belongs to a class of complex natural products known for their diverse biological activities. Structurally, this compound is characterized by a 36-membered lactone ring forming a bicyclic carbon skeleton, with a notable feature being a terminal urea moiety.[3][4] This review will delve into the existing scientific literature to provide a detailed overview of the studies conducted on this compound.

Quantitative Data

The antimicrobial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a range of microorganisms. The available data is summarized in the table below.

| Test Organism | Gram Stain | This compound MIC (µg/mL) | Kanchanamycin C MIC (µg/mL) | Kanchanamycin D MIC (µg/mL) | Azalomycin F MIC (µg/mL) |

| Bacillus brevis | Positive | >100 | 50 | 100 | 12.5 |

| Bacillus subtilis | Positive | >100 | 50 | 100 | 6.25 |

| Corynebacterium insidiosum | Positive | >100 | 100 | >100 | 50 |

| Micrococcus luteus | Positive | >100 | 100 | >100 | 50 |

| Mycobacterium phlei | Positive | >100 | 100 | >100 | 50 |

| Streptomyces viridochromogenes | Positive | >100 | 100 | >100 | 50 |

| Arthrobacter aurescens | Positive | >100 | 100 | >100 | 50 |

| Escherichia coli K12 | Negative | >100 | >100 | >100 | >100 |

| Pseudomonas fluorescens | Negative | 50 | 100 | 100 | 100 |

| Candida albicans | Fungus | 100 | 25 | 50 | 6.25 |

| Mucor miehei | Fungus | 25 | 6.25 | 12.5 | 3.12 |

| Paecilomyces variotii | Fungus | 100 | 25 | 50 | 12.5 |

| Penicillium notatum | Fungus | 100 | 25 | 50 | 12.5 |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in the literature on this compound.

Fermentation and Isolation

Streptomyces olivaceus Tü 4018 was cultivated to produce Kanchanamycins. The compounds were detected in the culture filtrate and mycelium using High-Performance Liquid Chromatography (HPLC) with a diode-array detector and electrospray-mass spectrometry (LC-MS).[1]

Protocol for HPLC Analysis:

-

Sample Preparation: Culture filtrate was directly analyzed. Mycelium was extracted with an organic solvent (e.g., methanol or ethyl acetate), and the extract was concentrated in vacuo.

-

HPLC System: A standard HPLC system equipped with a diode-array detector and an electrospray mass spectrometer.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Detection: UV absorbance was monitored at various wavelengths, and mass spectra were acquired in positive ion mode.

Structure Elucidation

The chemical structure of this compound was determined using modern two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques and electrospray mass spectrometry.[3]

Protocol for NMR Spectroscopy:

-

Sample Preparation: Purified this compound was dissolved in a suitable deuterated solvent (e.g., methanol-d4 or DMSO-d6).

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiments: A suite of 2D NMR experiments were performed, including:

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, crucial for assembling the carbon skeleton.

-

2D-HSQC-TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system.

-

-

Data Analysis: The correlation data from these experiments were used to piece together the complex bicyclic structure of this compound.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) of this compound and related compounds were determined using the broth microdilution method.[1]

Protocol for Broth Microdilution Assay:

-

Preparation of Inoculum: Bacterial and fungal strains were grown in appropriate broth media to a standardized cell density (e.g., 0.5 McFarland standard).

-

Preparation of Test Compound: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth in a 96-well microtiter plate.

-

Inoculation: Each well was inoculated with the standardized microbial suspension.

-

Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

-

Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been explicitly detailed in the available literature. However, based on studies of structurally similar 36-membered polyol macrolides like Azalomycin F and Desertomycin, a multi-faceted mechanism targeting the cell envelope and potentially modulating host inflammatory responses can be proposed.

Proposed Mechanism of Antimicrobial Action

The primary mode of antimicrobial action for this class of macrolides is likely the disruption of the cell envelope.[5][6] This can occur through two main pathways:

-

Interaction with Cell Membrane Components: These macrolides can interact with phospholipids in the cell membrane, leading to increased permeability and leakage of essential intracellular components.[5]

-

Inhibition of Cell Wall Synthesis: Specifically for Gram-positive bacteria, a key target is the biosynthesis of lipoteichoic acid (LTA), a major component of the cell wall. Azalomycin F has been shown to inhibit LTA synthase (LtaS), leading to a compromised cell envelope.[6]

References

- 1. Anti-Atopic Dermatitis Effect of Azalomycin F on 2,4-Dinitrofluorobenzene-Induced Mice and Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Antimicrobial Mechanism of Azalomycin F Acting on Lipoteichoic Acid Synthase and Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of Azalomycin F5a against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Antimicrobial Mechanism of Azalomycin F Acting on Lipoteichoic Acid Synthase and Cell Envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

Kanchanamycin A: A Structurally Novel Polyol Macrolide with a Distinctive Bicyclic Core and Terminal Urea Moiety

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kanchanamycin A, a 36-membered polyol macrolide antibiotic isolated from Streptomyces olivaceus, represents a significant departure from conventional macrolides. Its unique structural features, including a bicyclic lactone core and a terminal urea group, confer a distinct mechanism of action and antimicrobial spectrum. This technical guide provides an in-depth comparison of this compound with other macrolides, detailing its structure, biosynthesis, and proposed mechanism of action. Quantitative data on its biological activity are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development.

Introduction